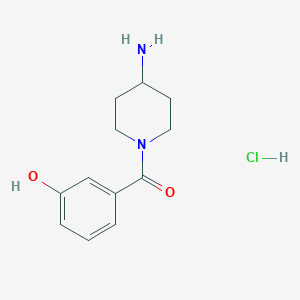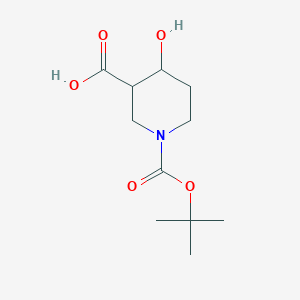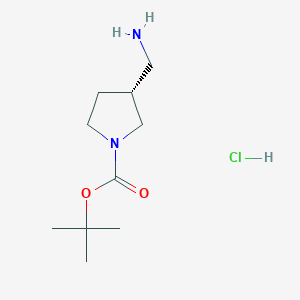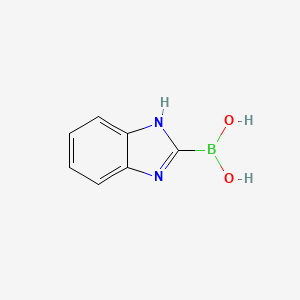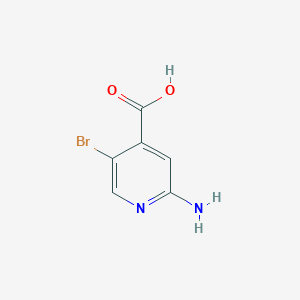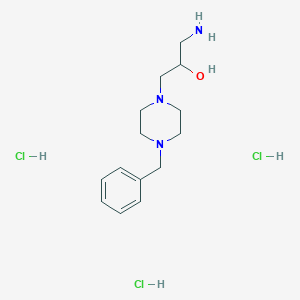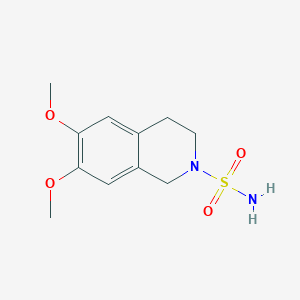
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 6th and 7th positions and a sulfonamide group (-SO₂NH₂) attached to the 2nd position of the dihydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide typically involves multiple steps, starting with the construction of the isoquinoline core followed by the introduction of methoxy and sulfonamide groups. One common synthetic route involves the condensation of 2-aminobenzaldehyde with a suitable diketone to form the isoquinoline skeleton, followed by methylation to introduce the methoxy groups and sulfonation to attach the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce partially hydrogenated isoquinolines.
Scientific Research Applications
Chemistry: In chemistry, 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to other biologically active compounds allows it to be used as a probe or inhibitor in various assays.
Medicine: In the field of medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and cardiovascular health.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but typically include interactions with proteins, receptors, or enzymes.
Comparison with Similar Compounds
Isoquinoline: The parent compound without methoxy and sulfonamide groups.
Quinoline: Structurally similar to isoquinoline but with a different nitrogen position.
Dihydroisoquinoline: A partially hydrogenated version of isoquinoline.
Uniqueness: 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer specific chemical and biological properties not found in its simpler analogs
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-10-5-8-3-4-13(18(12,14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHIXAESCPAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206265 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094222-85-1 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094222-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives interact with their targets and what are the downstream effects?
A1: These compounds act as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA VII [, ]. These enzymes are involved in the conversion of carbon dioxide and water to bicarbonate and protons. In the central nervous system, inhibition of hCA, particularly hCA VII, can suppress neuronal excitability by modulating GABAergic neurotransmission. This suppression of neuronal excitability is a potential mechanism for their anticonvulsant effects [].
Q2: What is the SAR (Structure-Activity Relationship) observed for this compound derivatives in the context of their anticonvulsant activity?
A2: While specific SAR details are not extensively discussed in the provided research, it is highlighted that modifications to the aryl group at position 1 of the this compound scaffold influence both the potency and selectivity for hCA II and hCA VII []. For instance, the presence of a 4-aminophenyl group at position 1 resulted in a compound (compound 6 in the study) with enhanced hCA VII inhibitory activity and selectivity compared to the reference compound topiramate []. This finding suggests that further exploration of substituents at this position could lead to the identification of more potent and selective hCA VII inhibitors with improved anticonvulsant profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


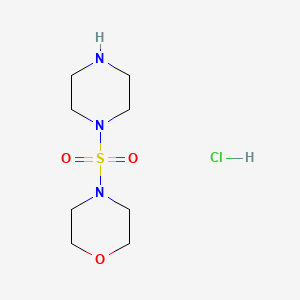
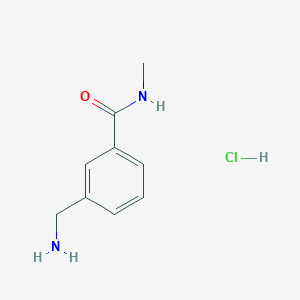
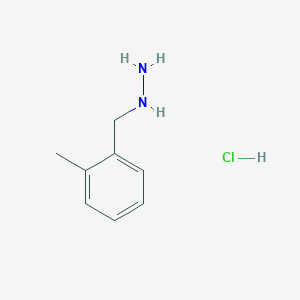
![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)
